molecular formula C8H15NO B2620847 7-Azaspiro[3.5]nonan-2-ol CAS No. 784137-09-3

7-Azaspiro[3.5]nonan-2-ol

Cat. No.: B2620847
CAS No.: 784137-09-3
M. Wt: 141.214
InChI Key: PVJSBOUQBOTGEY-UHFFFAOYSA-N
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Description

7-Azaspiro[35]nonan-2-ol is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Azaspiro[3.5]nonan-2-ol typically involves the use of N-Boc-4-piperidone as a starting material. The process includes a Wittig reaction to prepare N-Boc-4-methylenepiperidine, followed by a [2+2] cyclization catalyzed by zinc/copper with trichloroacetyl chloride to form N-Boc-7-azaspiro ketone. This intermediate is then reduced to N-Boc-7-azaspiro-ol using sodium borohydride at room temperature. Finally, the Boc protecting group is removed using 2 mol/L hydrochloric acid-ethyl acetate to yield the target product with high purity .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, using readily available reagents and straightforward operations to achieve high product purity, making it suitable for batch production .

Chemical Reactions Analysis

Types of Reactions

7-Azaspiro[3.5]nonan-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different synthetic applications.

Scientific Research Applications

7-Azaspiro[3.5]nonan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Azaspiro[3.5]nonan-2-ol involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit or modulate the activity of these enzymes, leading to various biological effects. The pathways involved often include binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Azaspiro[3.5]nonan-2-ol is unique due to its specific spirocyclic structure and the presence of a nitrogen atom within the ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

7-azaspiro[3.5]nonan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-7-5-8(6-7)1-3-9-4-2-8/h7,9-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJSBOUQBOTGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784137-09-3
Record name 7-azaspiro[3.5]nonan-2-ol
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